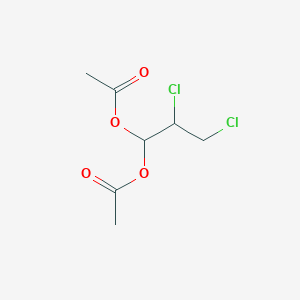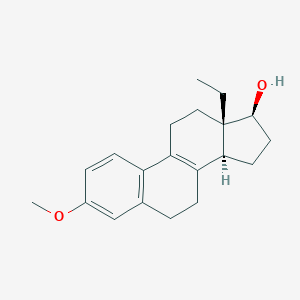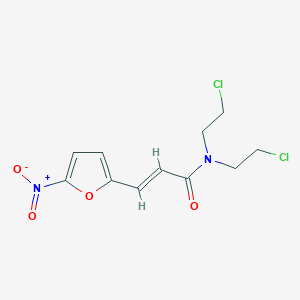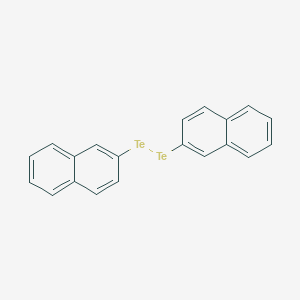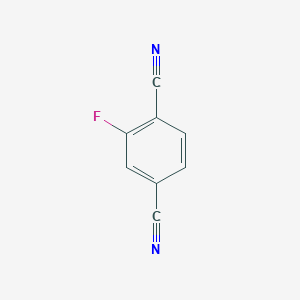
2-氟对苯二甲腈
概述
描述
Molecular Structure Analysis
The molecular structure of 2-Fluoroterephthalonitrile can be represented by the canonical SMILES notation asC1=CC(=C(C=C1C#N)F)C#N . This compound does not have any defined or undefined atom stereocenters . Physical And Chemical Properties Analysis
2-Fluoroterephthalonitrile has several computed properties. It has a molecular weight of 146.12 g/mol, an XLogP3-AA of 1.5, and a topological polar surface area of 47.6 Ų . It does not have any hydrogen bond donors but has three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 146.02802627 g/mol .科学研究应用
- Summary of Application : Fluoropolymers display a wide range of remarkable properties and are used in a number of applications including high-performance elastomers, thermoplastics, coatings for optical fibers, and hydrophobic and lipophobic surfaces .
- Results or Outcomes : The use of fluoropolymers can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
- Summary of Application : These compounds serve as novel and stable 2-fluoroallyl electrophiles for Pd-catalyzed allylic substitution .
- Methods of Application : An efficient two-step approach to 2-fluoroallyl amines was developed that involves the synthesis of (2-fluoroallyl)pyridinium tetrafluoroborates from readily available gem-bromofluorocyclopropanes .
- Results or Outcomes : This method provides a new way to synthesize 2-fluoroallyl amines .
Fluorinated Polymers
(2-Fluoroallyl)pyridinium Tetrafluoroborates
- Summary of Application : PIMs are a new type of polymer material with a unique microporous structure. They have been widely applied in gas separation . In recent years, PIMs have also experienced rapid growth in liquid separation and purification .
- Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
- Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
- Summary of Application : 2-Fluoroterephthalonitrile has been studied for its physicochemical properties, including its potential as a BBB permeant and as an inhibitor of various cytochrome P450 enzymes .
- Methods of Application : The specific methods of application can vary widely depending on the specific use-case. For example, in drug development, these properties might be considered when designing new therapeutic agents .
- Results or Outcomes : The use of 2-Fluoroterephthalonitrile in this context could potentially lead to the development of new drugs with improved pharmacokinetic properties .
Polymers of Intrinsic Microporosity (PIMs)
Pharmacokinetics
- Summary of Application : Polymers of Intrinsic Microporosity (PIMs) have been applied in liquid separation and purification . This includes pervaporation (removal of organics from water, dehydration of solvents, and separation of organic mixtures), nanofiltration (dye rejection), and adsorption (dyes, organic contaminants, metal ions, oil/water separation, and enantiomeric separation) .
- Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
- Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
- Summary of Application : Polymers of Intrinsic Microporosity (PIMs) are broadly recognized as a potential next-generation membrane material for gas separations due to their ultra-permeable characteristics .
- Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
- Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
Liquid Separation and Purification
Gas Separation Membranes
安全和危害
属性
IUPAC Name |
2-fluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBJBXBNLVFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172388 | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroterephthalonitrile | |
CAS RN |
1897-53-6 | |
| Record name | 2-Fluoro-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




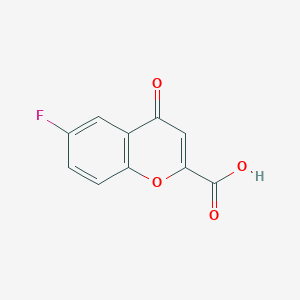
![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)



